molecular formula C8H10ClNO B1267217 2-Amino-1-(2-chlorophenyl)ethanol CAS No. 23496-56-2

2-Amino-1-(2-chlorophenyl)ethanol

Cat. No. B1267217
CAS RN: 23496-56-2
M. Wt: 171.62 g/mol
InChI Key: HICFIEHMABUVLC-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chlorophenyl)ethanol is a compound of interest in various chemical and pharmaceutical applications, especially as an intermediate in the synthesis of more complex molecules. Its synthesis, molecular structure, chemical reactions, and properties are foundational to understanding its applications and behavior in different chemical contexts.

Synthesis Analysis

The synthesis of chlorophenyl ethanol derivatives typically involves esterification and reduction processes. For example, 2-(4-Chlorophenyl)ethanol can be synthesized from 2-(4-chlorophenyl)acetic acid through esterification at room temperature followed by reduction, achieving over 95% yield under optimized conditions (Yang Lirong, 2007). This methodology could potentially be adapted for the synthesis of 2-Amino-1-(2-chlorophenyl)ethanol by introducing a suitable amino group into the reaction.

Molecular Structure Analysis

1,2-Amino alcohols, similar in structure to 2-Amino-1-(2-chlorophenyl)ethanol, can be synthesized through Cr/photoredox dual catalysis, demonstrating the complex nature of their molecular structures and the intricate methods required for their synthesis (J. L. Schwarz et al., 2020). The molecular structure of such compounds is crucial for their reactivity and function as intermediates.

Chemical Reactions and Properties

Chlorophenyl ethanol derivatives participate in various chemical reactions, serving as intermediates in the synthesis of hypocholesteremic agents and β-adrenoceptor receptor agonists. Their chemical properties, such as reactivity towards esterification, reduction, and asymmetric synthesis, are essential for their application in medicinal chemistry (J. Sinsheimer et al., 1976).

Scientific Research Applications

Application in Organic Synthesis

  • Scientific Field: Organic Chemistry
  • Summary of Application: “2-Amino-1-(2-chlorophenyl)ethanol” is used in the synthesis of pyrrole disulfides, which are fundamental scaffolds widely present in peptides, natural products, and pharmaceutical molecules .
  • Methods of Application: The compound is used in a green and efficient method for synthesizing pyrrole disulfides using β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst . Under the optimal conditions (β-Ketothioamides (1 mmol), ethyl cyanoacetate (1 mmol), PPL (200 U), and EtOH (5 mL)), lipase leads to the formation of pyrrole disulfides in yields of up to 88% at 40 °C .
  • Results or Outcomes: This approach not only presents a new application of lipase in enzyme catalytic promiscuity, but also offers a significant advancement in the synthetic pathway for pyrrole disulfides and aligns with the current mainstream research direction of green chemistry, contributing to the further development of environmentally friendly biocatalytic processes .

Synthesis of Capsaicin Analogs

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: “2-Amino-1-(2-chlorophenyl)ethanol” can be used as a synthetic intermediate in the synthesis of capsaicin analogs .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve organic synthesis procedures .
  • Results or Outcomes: Capsaicin analogs exhibit potential analgesic activity, which could be beneficial in pain management .

Synthesis of Imidazolyl Arylamides

  • Scientific Field: Biochemistry
  • Summary of Application: “2-Amino-1-(2-chlorophenyl)ethanol” can be used as a reagent in the synthesis of imidazolyl arylamides .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve organic synthesis procedures .
  • Results or Outcomes: Imidazolyl arylamides can act as inhibitors of CYP24A1, an enzyme involved in the metabolism of vitamin D .

Synthesis of Indole Derivatives

  • Scientific Field: Pharmaceutical Chemistry
  • Summary of Application: “2-Amino-1-(2-chlorophenyl)ethanol” can be used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve organic synthesis procedures .
  • Results or Outcomes: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Component in Cellular Membranes

  • Scientific Field: Biochemistry
  • Summary of Application: “2-Amino-1-(2-chlorophenyl)ethanol” is structurally similar to ethanolamine, which is a component in the formation of cellular membranes .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve biological processes .
  • Results or Outcomes: Ethanolamine is a molecular building block for life .

Safety And Hazards

When handling 2-Amino-1-(2-chlorophenyl)ethanol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

2-amino-1-(2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICFIEHMABUVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00946176
Record name 2-Amino-1-(2-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2-chlorophenyl)ethanol

CAS RN

23496-56-2
Record name Benzenemethanol, alpha-(aminomethyl)-2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023496562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-(2-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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